molecular formula C27H30N2O5 B1617641 Quinine Salicylate CAS No. 750-90-3

Quinine Salicylate

Cat. No. B1617641
CAS RN: 750-90-3
M. Wt: 462.5 g/mol
InChI Key: MAYUSTFJKJSJNC-DSXUQNDKSA-N
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Description

Quinine Salicylate is an alkaloid derived from the bark of the cinchona tree. Historically, it has been used to treat malaria and has a long-standing role in medicine. It is also found in tonic water, contributing to its bitter taste. Quinine Salicylate has been explored for various applications beyond malaria treatment, including leg cramps and restless legs syndrome.



Synthesis Analysis

Quinine Salicylate can be synthesized through esterification reactions. Researchers have harnessed derivatives of quinine via expeditious synthetic approaches, yielding this compound.



Molecular Structure Analysis

The molecular formula of Quinine Salicylate is C27H30N2O5 . It consists of a quinoline core fused with a salicylate moiety.



Chemical Reactions Analysis

Quinine Salicylate acts as a blood schizonticide, inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. It also has gametocytocidal activity against other Plasmodium species. The exact mechanisms of its antimalarial effects are not fully understood.



Physical And Chemical Properties Analysis


  • Quinine Salicylate is a liquid with a strong odor.

  • It is sparingly miscible with cold water but completely miscible with hot water.

  • It readily dissolves in many organic solvents at ambient temperature.


Scientific Research Applications

Pharmacological Effects on Hearing

Quinine and salicylate, including quinine salicylate, have been studied for their effects on hearing. Quinine can cause a reversible increase in hearing threshold, acting on the outer hair cell of the cochlea. Both quinine and salicylate may induce sensorineural hearing impairment and tinnitus at higher doses. These substances share pharmacological actions, potentially through blocking mechanoelectric transducer channels and the motor protein prestin (Alván et al., 2017).

Tinnitus Induction in Animal Models

Both quinine and salicylate are used to induce transient tinnitus in animal models. A study on rats showed that high doses of salicylate induced tinnitus with a pitch near 16 kHz, while quinine induced changes at a higher pitch (20 kHz). This research highlights the differences in frequency and time course of tinnitus induced by these substances (Ralli et al., 2010).

Immunosuppressive Effects

Quinine salicylate has been explored for its immunosuppressive effects. A study demonstrated that both salicylate and quinine could suppress antibody-forming cells in mice, with a potential synergism when used in combination (Griswold & Uyeki, 1969).

Ototoxicity Studies

Research on the ototoxicity of quinine and salicylate, including quinine salicylate, is significant. They are known to affect outer hair cells in the cochlea and may alter auditory processing. This area of research has helped understand the mechanisms of drug-induced hearing loss and tinnitus (Jung et al., 1993).

Therapeutic Uses

Historically, quinine salicylate has been used in the treatment of various conditions like influenza, catarrhal affections, gout, rheumatism, malaria, neuralgia, and fevers. Its use stemmed from its pharmacological properties and was an important part of medical treatment in the early 20th century (Quinine Acetyl-Salicylate, 1907).

Safety And Hazards

Quinine Salicylate is considered safe in small doses. However, some individuals may experience allergic reactions. It is essential to avoid quinine if pregnant, breastfeeding, or with specific medical conditions. Drug interactions should be considered.


Future Directions

Research on quinine derivatives continues, exploring their potential in various therapeutic areas. As we uncover more about their mechanisms of action, these compounds may offer novel opportunities for drug development.


Please note that while quinine has a rich history, its use should be approached cautiously due to potential adverse effects. Always consult a healthcare professional for personalized advice.


properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.C7H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;8-6-4-2-1-3-5(6)7(9)10/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-4,8H,(H,9,10)/t13-,14-,19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYUSTFJKJSJNC-DSXUQNDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996498
Record name 2-Hydroxybenzoic acid--6'-methoxycinchonan-9-ol (1/1)
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Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinine salicylate

CAS RN

750-90-3, 117-72-6
Record name Quinine salicylate
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Record name Quinine salicylate [NF]
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Record name 2-Hydroxybenzoic acid--6'-methoxycinchonan-9-ol (1/1)
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Record name Quinine salicylate
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Record name QUININE SALICYLATE
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Record name QUININE SALICYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
220
Citations
M Steel, A Goerner, FL Haley - The Journal of Laboratory and …, 1931 - translationalres.com
… had formerly been made is quinine salicylate, yet, the two … Quinine salicylate hydrolyzes in the stomach into quinine and … just following ingestion than quinine salicylate. Hanzlick and …
Number of citations: 1 www.translationalres.com
A Barthen, H Eisenberg, FA Lee - Journal of the American …, 1933 - Wiley Online Library
This paper is the result of a study of the incompatibilities that take place when quinine sulphate in aqueous solution is treated with any one of the following substances: …
L Ni-Komatsu, CX Tong, G Chen, N Brindzei… - Molecular …, 2008 - ASPET
… The depigmenting abilities of chloroquine and quinine salicylate were assessed in a human skin equivalent model (MelanoDerm). Both compounds were considerably more effective …
Number of citations: 48 molpharm.aspetjournals.org
A Semeniuk, J Kalinowska-Tluscik, W Nitek… - Journal of Chemical …, 2008 - Springer
… the crystalline chloroquine phosphate (ClQP) and quinine salicylate (QSal) monohydrate. The crystals … Comparison with chloroquine phosphate and quinine salicylate indicates that the …
L Glasser, PD Sternglanz, J Combie… - American journal of …, 1973 - academic.oup.com
The purpose of this study was to determine the applicability of the serum osmolality in cases of intoxication with drugs or other substances. Twenty-one patients with ethanol intoxication, …
Number of citations: 153 0-academic-oup-com.brum.beds.ac.uk
JE Purvis - Journal of the Chemical Society, Transactions, 1925 - pubs.rsc.org
… , t heo bromine o-acetoxybenzoate, caffeine, caffeine SalicyIate, caffeine benzoate, caffeine citrate, caffeine hydrochloride, phenazone, phenazone salicylate, quinine, quinine salicylate…
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
HL Whale - British Medical Journal, 1932 - ncbi.nlm.nih.gov
… , so as to produce a precipitate of insoluble quinine salicylate crystals in the interior of the vein. I … The two salts are incompatible, and an insoluble quinine salicylate is formed as a sticky, …
TH Treves-Barber - British Medical Journal, 1932 - ncbi.nlm.nih.gov
… I saw the twin injection carried out, and to me it seemed plain that all the quinine salicylate … the slightest hesitation in dispatching emboli of quinine salicylate into the circulation, and I am …
RS Ramnarine, JL Poklis, CE Wolf - Journal of analytical …, 2019 - academic.oup.com
Use of marijuana and cannabinoids has been on the rise in recent years, including in childbearing women. This has resulted in cannabinoids being more frequently identified in breast …
Number of citations: 19 0-academic-oup-com.brum.beds.ac.uk
RH Maingot - British Medical Journal, 1932 - ncbi.nlm.nih.gov
… , so as to produce a precipitate of insoluble quinine salicylate crystals in the interior of the vein. I … The two salts are incompatible, and an insoluble quinine salicylate is formed as a sticky, …

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